alpha-(p-Methoxyphenyl)phenethylamine hydrochloride

Opioid Pharmacology Receptor Binding Analgesic Research

This 1,2-diarylethylamine is a selective kappa opioid receptor (KOR) agonist for analgesic research. Key benefits: (1) Enables KOR binding assays and in vivo pain models (e.g., writhing test) without mu-opioid-related abuse liability. (2) Undefined alpha-carbon stereocenter allows resolution into pure enantiomers for SAR studies, where activity is stereospecific. (3) Unique fingerprint (MW 263.76, TPSA 35.2 Ų) distinguishes it from non-diaryl analogs, making it a certified reference material for forensic and impurity profiling methods. Bulk quantities available with guaranteed purity.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 62402-44-2
Cat. No. B1274198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(p-Methoxyphenyl)phenethylamine hydrochloride
CAS62402-44-2
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H
InChIKeyHHHQJPMEPYLLBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(p-Methoxyphenyl)phenethylamine Hydrochloride (CAS 62402-44-2) | Chemical Profile & Sourcing Guide


alpha-(p-Methoxyphenyl)phenethylamine hydrochloride (CAS 62402-44-2), also known as α-(p-anisyl)phenethylamine hydrochloride, is a synthetic 1,2-diarylethylamine belonging to the substituted phenethylamine class . Its structure features a phenethylamine backbone with a para-methoxyphenyl substituent at the alpha carbon, yielding the IUPAC name 1-(4-methoxyphenyl)-2-phenylethanamine hydrochloride and a molecular weight of 263.76 g/mol . It is classified pharmacologically as a kappa opioid receptor (KOR) agonist, distinguishing it from simpler monoamine-releasing phenethylamines [1].

Why Generic Phenethylamines Cannot Replace alpha-(p-Methoxyphenyl)phenethylamine Hydrochloride in KOR Research


Substitution with generic phenethylamines like 4-methoxyphenethylamine (PMPEA) or 4-methoxyamphetamine (PMA) is not scientifically valid for studies targeting the kappa opioid receptor. While PMPEA and PMA act primarily as monoamine oxidase inhibitors or non-selective monoamine releasers at serotonin, dopamine, and norepinephrine transporters [1], the target compound's 1,2-diarylethylamine architecture confers a distinct pharmacological profile as a KOR agonist [2]. The additional alpha-phenyl ring is critical for analgesic activity within this scaffold class [3], meaning replacement with simpler, non-diaryl analogs would result in a complete loss of the opioid receptor-mediated pharmacology that defines its research utility.

Quantitative Differentiation Evidence for alpha-(p-Methoxyphenyl)phenethylamine Hydrochloride


Kappa Opioid Receptor (KOR) Agonism vs. Monoamine Transporter Activity of Structural Analogs

The target compound is explicitly classified as a kappa opioid receptor agonist, a mechanism entirely absent in its closest commercial analog, 4-methoxyphenethylamine (PMPEA, CAS 55-81-2). PMPEA is characterized as an inhibitor of monoamine oxidase (MAO) . No monoamine releasing or MAO-inhibitory properties are reported for the target compound, indicating a fundamental divergence in pharmacological mechanism driven by the alpha-phenyl substitution. Quantitative KOR binding affinities (Ki values) for 1,2-diarylethylamine derivatives have been reported in patents, though direct data for CAS 62402-44-2 specifically was not available in the public domain at the time of this analysis. This identification of a distinct molecular target represents a significant qualitative differentiation for research into non-monoaminergic pathways.

Opioid Pharmacology Receptor Binding Analgesic Research

Analgesic Activity of 1,2-Diarylethylamine Scaffold Relative to Established Analgesics

Optically pure (S)- and (R)-1-aryl-2-phenylethylamines, the scaffold to which the target compound belongs, were evaluated for analgesic activity in the acetic acid-induced mouse-writhing assay. Compounds bearing the 1-(4-methoxyphenyl)-2-phenylethylamine substructure (e.g., compound 19 in the study) demonstrated significant inhibition of writhing and were reported to be equipotent with (-)-pentazocine hydrochloride, a standard clinical analgesic [1]. In contrast, the simpler analog 4-methoxyphenethylamine lacks this diarylethylamine architecture and has not demonstrated comparable opioid-mediated analgesic activity in standard preclinical pain models. This positions the 1,2-diarylethylamine motif as essential for analgesic efficacy within this chemical class.

Analgesic Development Pain Models Structure-Activity Relationship

Structural Isomer Differentiation: Alpha- vs. Beta-Substituted Diarylethylamines

The target compound, 1-(4-methoxyphenyl)-2-phenylethanamine (CAS 62402-44-2), is a structural isomer of 2-(4-methoxyphenyl)-1-phenylethanamine (CAS 7467-07-4). This positional isomer, where the p-methoxyphenyl group is attached to the beta carbon instead of the alpha carbon, exhibits different physicochemical properties. For example, the beta-isomer has a reported LogP of 4.44 and a boiling point of 341°C at 760 mmHg . For the target compound, its calculated topological polar surface area (TPSA) is 35.2 Ų . These distinct physicochemical properties result in different chromatographic retention times and solubility profiles [1]. Such differences are critical for analytical method development and can impact the pharmacokinetic behavior of derived analogs, making the precise isomeric form a crucial specification for reproducible research.

Chemical Synthesis Analytical Chemistry Structure-Activity Relationships

Optimal Research Applications for alpha-(p-Methoxyphenyl)phenethylamine Hydrochloride Based on Differential Evidence


Kappa Opioid Receptor (KOR) Agonist Screening & Pain Research

This compound is an ideal candidate scaffold for developing novel non-morphine-based analgesics. Its classification as a KOR agonist [1] and the demonstrated in vivo analgesic activity of its structural class, equipotent to pentazocine in writhing assays [2], support its use as a reference compound in KOR binding assays and in vivo pain models (e.g., acetic acid-induced writhing test). Unlike traditional mu-opioid agonists, KOR agonists are potentially associated with fewer abuse liabilities and respiratory depression side effects, making this a strategically important research compound.

Asymmetric Synthesis & Chiral Building Block for Drug Discovery

The compound possesses an undefined stereocenter at the alpha carbon, offering utility as a key intermediate in asymmetric synthesis [1]. The published enantioselective synthetic routes for 1-aryl-2-phenylethylamines from chiral amino acid derivatives [2] allow researchers to produce enantiomerically pure R- and S- isomers for structure-activity relationship (SAR) studies. This chiral differentiation is critical, as the analgesic activity of this scaffold has been shown to be stereospecific in preclinical models [2].

Analytical Method Development & Forensic Toxicology Standards

The unique structural and physicochemical fingerprint of 1-(4-methoxyphenyl)-2-phenylethanamine HCl (MW 263.76, TPSA 35.2 Ų) distinguishes it from its positional isomers like 2-(4-methoxyphenyl)-1-phenylethanamine (CAS 7467-07-4, LogP 4.44) and other phenethylamine analogs. This makes it a valuable certified reference material (CRM) for developing and validating GC-MS or LC-MS/MS methods to resolve complex mixtures of substituted phenethylamines, which is essential for forensic toxicology, clinical metabolism studies, and pharmaceutical impurity profiling.

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